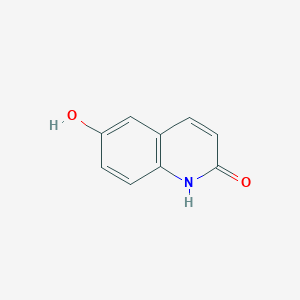

2,6-Dihydroxyquinoline

Description

Properties

IUPAC Name |

6-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLYZDRHNHZHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940989 | |

| Record name | 6-Hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19315-93-6 | |

| Record name | 6-Hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19315-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinolinone, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,6-Dihydroxyquinoline: A Critical Evaluation of Synthetic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxyquinoline, also known as 6-hydroxy-2(1H)-quinolinone, is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its utility as a precursor for bioactive molecules, a building block for complex pharmaceuticals, and a component in fluorescent probes and metal ion sensors makes its efficient synthesis a critical topic for researchers.[1] This guide provides an in-depth analysis of the synthetic strategies for obtaining this compound. A common misconception is the feasibility of a direct conversion from the parent quinoline molecule. This document addresses this challenge head-on, providing a detailed examination of quinoline's reactivity that precludes straightforward dihydroxylation. It critically evaluates why direct oxidation methods are unsuitable and instead presents a comprehensive, field-proven, multi-step synthetic protocol starting from a substituted aniline precursor. This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step methodologies required for the successful laboratory synthesis of this compound.

Introduction

The this compound Scaffold: Structure and Significance

This compound (CAS No. 19315-93-6) is a bicyclic aromatic compound featuring a benzene ring fused to a pyridine ring, with hydroxyl groups at the C2 and C6 positions.[2] It predominantly exists in its more stable tautomeric form, 6-hydroxy-2(1H)-quinolinone.[2] This structural feature is crucial, as the lactam form dictates much of its reactivity and physical properties.

The molecule's value is rooted in its versatile functionality. The phenolic hydroxyl group at C6 and the lactam at C2 provide multiple sites for further chemical modification, enhancing its utility as a scaffold in drug discovery.[1] It is recognized for its strong chelating abilities, essential for developing metal ion sensors, and its unique fluorescent properties are harnessed for biological imaging applications.[1] In the pharmaceutical sector, it serves as a key intermediate in the synthesis of drugs targeting neurological disorders and as a potential antimicrobial agent.[1]

The Synthetic Conundrum: Direct Conversion from Quinoline

A logical, yet chemically unfeasible, approach to synthesizing this compound would be the direct dihydroxylation of quinoline. However, the inherent electronic properties and reactivity of the quinoline ring system render this direct conversion practically impossible. The quinoline nucleus is highly resistant to oxidation; harsh oxidizing agents like potassium permanganate (KMnO₄) tend to cleave the electron-rich benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid), rather than producing hydroxylated products.[3][4]

Furthermore, functionalization of the quinoline ring is highly regioselective and dependent on the reaction type:

-

Electrophilic Substitution (e.g., nitration, sulfonation) preferentially occurs on the benzene ring at positions C5 and C8.[5]

-

Nucleophilic Substitution (e.g., Chichibabin reaction) targets the electron-deficient pyridine ring at positions C2 and C4.[5]

This divergent reactivity makes the simultaneous and selective introduction of hydroxyl groups at C2 (a nucleophilic site) and C6 (an electrophilic site) in a single process exceptionally challenging. Modern methods like enzymatic hydroxylation are highly specific, with enzymes like quinoline 2-oxidoreductase exclusively targeting the C2 position.[6][7] Therefore, a successful synthesis requires a multi-step strategy that builds the di-substituted ring system from the ground up.

Part I: Deconstructing the Challenge of Direct Quinoline Oxidation

To fully appreciate the necessity of a multi-step synthesis, one must understand the outcomes of attempting to directly oxidize the quinoline core.

Part II: A Validated Multi-Step Synthesis of 6-Hydroxy-2(1H)-quinolinone

The most reliable methods for synthesizing the this compound core involve building the heterocyclic system from an appropriately substituted acyclic precursor. The following protocol, based on the principles of the Conrad-Limpach reaction and modern adaptations, utilizes a protected p-aminophenol derivative to construct the target molecule.[8][9]

Synthetic Strategy Overview

The strategy involves a two-step process starting from 4-tert-butoxyaniline. The tert-butyl group serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the initial condensation and allowing for clean deprotection in the final step.

-

Aza-Michael Addition: Reaction of 4-tert-butoxyaniline with an acrylate derivative to form a β-amino ester intermediate.

-

Lewis Acid-Mediated Cyclization and Deprotection: Intramolecular Friedel-Crafts-type cyclization to form the quinolinone ring, followed by cleavage of the tert-butyl ether to reveal the final product.

Experimental Protocol

This protocol is adapted from methodologies described in the patent literature for the synthesis of 6-hydroxy-2(1H)-quinolinone.[9]

Step 1: Synthesis of the trans-Amide Intermediate

-

Reaction Setup: To a solution of 4-tert-butoxyaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl acrylate (1.1 eq).

-

Base Catalysis: Add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).

-

Causality: DBU is an effective catalyst for the Aza-Michael addition, promoting the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the acrylate without competing in the reaction itself.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 12-24 hours).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-amino ester intermediate.

Step 2: Lewis Acid-Mediated Cyclization and Deprotection

-

Reaction Setup: In a separate, oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the β-amino ester intermediate (1.0 eq) in a high-boiling point, non-coordinating solvent such as toluene or xylene.

-

Lewis Acid Addition: Cool the mixture in an ice bath (0°C). Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.5 eq).

-

Causality: AlCl₃ is a strong Lewis acid that coordinates to the ester carbonyl, activating it for intramolecular electrophilic attack on the electron-rich aromatic ring (a Friedel-Crafts acylation). The excess AlCl₃ also facilitates the cleavage of the tert-butyl ether protecting group.

-

-

Reaction Execution: After the addition is complete, slowly warm the reaction mixture to 80-90°C. Maintain this temperature, with stirring, for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, more polar spot corresponding to the product.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice and water to quench the reaction and decompose the aluminum complexes.

-

Isolation and Purification: The resulting precipitate is the crude product. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove non-polar impurities. The crude 6-hydroxy-2(1H)-quinolinone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield an off-white to brown powder.[1]

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 6-Hydroxy-2(1H)-quinolinone, 2,6-Quinolinediol | [1] |

| CAS Number | 19315-93-6 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Off-white to orange to brown powder | [1] |

| Melting Point | >300 °C | [1] |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the aromatic rings will appear in the δ 6.5-8.0 ppm range. The N-H proton of the lactam and the O-H proton of the phenol will be visible, often as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: Expect nine distinct carbon signals, including a characteristic signal for the lactam carbonyl (C=O) typically in the δ 160-170 ppm range.[2]

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 162.05.[10]

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the lactam carbonyl C=O stretching (strong, ~1650-1670 cm⁻¹).

Conclusion

The synthesis of this compound is a task that requires a nuanced understanding of heterocyclic chemistry. While the direct functionalization of the quinoline parent molecule is an attractive but ultimately unworkable strategy due to the ring's inherent and divergent reactivity, a well-designed multi-step synthesis provides a reliable and efficient alternative. The presented protocol, which utilizes a protected aniline derivative, circumvents the challenges of regioselectivity and harsh reaction conditions. By building the quinolinone ring system through a base-catalyzed condensation followed by a Lewis acid-mediated cyclization and deprotection, researchers can reproducibly obtain this valuable chemical intermediate. This guide provides the necessary theoretical framework and practical methodology to empower scientists in their pursuit of novel therapeutics and advanced materials based on the versatile this compound scaffold.

References

A complete list of sources cited within this document is provided below for verification and further reading.

- Title: Enzymatic approaches to site-selective oxidation of quinoline and derivatives Source: Google Search URL

- Title: this compound - Chem-Impex Source: Google Search URL

- Title: Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC - NIH Source: Google Search URL

- Title: Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline Source: Google Search URL

- Title: Modeling the transition state structure to probe a reaction mechanism on the oxidation of quinoline by quinoline 2-oxidoreductase - PMC - PubMed Central Source: Google Search URL

- Title: Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at...

- Title: Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - ProQuest Source: Google Search URL

- Title: Synthesis of quinolines - Organic Chemistry Portal Source: Google Search URL

- Title: Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI Source: Google Search URL

- Title: this compound | C9H7NO2 | CID 177065 - PubChem - NIH Source: Google Search URL

- Title: Quinoline - Wikipedia Source: Google Search URL

- Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series Source: Google Search URL

- Title: Preparation and Properties of Quinoline Source: Google Search URL

- Title: US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents Source: Google Search URL

- Title: benign and proficient procedure for preparation of quinoline derivatives - Journal of Population Therapeutics and Clinical Pharmacology Source: Google Search URL

- Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central Source: Google Search URL

- Title: Synthesis of quinoline (269) from 4‐hydroxy‐2H‐chromen‐2‐one (266)...

- Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing Source: Google Search URL

- Title: this compound (C9H7NO2)

- Title: Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity - Benchchem Source: Google Search URL

- Title: (PDF)

- Title: Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis Source: Google Search URL

- Title: Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline - Benchchem Source: Google Search URL

- Title: Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI Source: Google Search URL

- Title: this compound | C9H7NO2 | CID 177065 - PubChem Source: Google Search URL

- Title: Synthesis of derivatives of quinoline.

- Title: 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure Source: Google Search URL

- Title: Application Notes: 2,4-Dihydroxyquinoline as a Versatile Intermediate in Pharmaceutical Synthesis - Benchchem Source: Google Search URL

- Title: Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks - NIH Source: Google Search URL

- Title: 2, 6-Dihydroxyquinoline, min 94%, 100 grams - CP Lab Safety Source: Google Search URL

- Title: CN107602463B - Synthesis method of 6-hydroxy-2 (1H)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Modeling the transition state structure to probe a reaction mechanism on the oxidation of quinoline by quinoline 2-oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 10. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2,6-Dihydroxyquinoline: Structure, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, tautomeric nature, synthesis, and therapeutic potential of 2,6-dihydroxyquinoline.

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Exhibiting a crucial keto-enol tautomerism, its structure is most accurately represented as 6-hydroxy-2(1H)-quinolinone. This configuration governs its chemical reactivity, spectral properties, and biological activity. As a versatile molecular scaffold, it serves as a precursor for a wide array of bioactive molecules, demonstrating potential antimicrobial and anticancer properties.[1][2] Its utility is further enhanced by its strong metal-chelating capabilities and unique fluorescent properties, making it a valuable tool in the development of sensors and bio-imaging agents.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its current and potential applications in drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an off-white to brown crystalline solid with a high melting point, reflecting a stable crystal lattice structure.[1][2] Its molecular formula is C₉H₇NO₂, with a molecular weight of approximately 161.16 g/mol .[1][3] The presence of both a hydroxyl group and a lactam functionality imparts a degree of polarity that influences its solubility and reactivity.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-hydroxy-1H-quinolin-2-one | [3][4] |

| Synonyms | 2,6-Quinolinediol, 6-Hydroxy-2(1H)-quinolinone, 6-Hydroxycarbostyril | [1][2][5] |

| CAS Number | 19315-93-6 | [1][3][5] |

| Molecular Formula | C₉H₇NO₂ | [1][3][6] |

| Molecular Weight | 161.16 g/mol | [1][3][6] |

| Appearance | Off-white to orange to brown powder | [1][2] |

| Melting Point | >300 °C | [1][2] |

| Purity | Commercially available at ≥98% (HPLC) | [1][2] |

Section 2: Molecular Structure and Spectroscopic Profile

The Critical Role of Tautomerism

A fundamental characteristic of hydroxyquinolines is their existence in tautomeric equilibrium.[7] For this compound, this equilibrium lies overwhelmingly toward the keto-enol (or lactam-lactim) form of 6-hydroxy-2(1H)-quinolinone . This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) in the 2-position compared to the corresponding enol (lactim) form.[7] The IUPAC name, 6-hydroxy-1H-quinolin-2-one, reflects this dominant structure.[3] Understanding this tautomerism is paramount, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets.[7]

Predicted Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectral features can be made based on the dominant 6-hydroxy-2(1H)-quinolinone tautomer and data from analogous structures.[8]

-

¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. A downfield singlet corresponding to the N-H proton of the lactam should be observable, typically in the range of 10-12 ppm, which may broaden or exchange with D₂O. The phenolic O-H proton will also appear as a broad singlet. The protons on the benzene ring will appear as a complex multiplet pattern consistent with a 1,2,4-trisubstituted system.

-

¹³C NMR Spectroscopy : The spectrum will be characterized by a downfield signal for the carbonyl carbon (C=O) of the lactam group, typically in the 160-170 ppm range. Signals for the aromatic carbons will appear between 110-150 ppm, with the carbon bearing the hydroxyl group (C6) showing a characteristic shift.

-

Infrared (IR) Spectroscopy : Key absorptions will validate the dominant tautomer. A strong, sharp peak between 1650-1680 cm⁻¹ is indicative of the C=O stretch of the cyclic amide (lactam). A broad absorption band in the region of 3200-3500 cm⁻¹ will correspond to the O-H stretching of the phenolic group, while N-H stretching of the lactam will appear in a similar region, often overlapping.

-

UV-Vis Spectroscopy : The conjugated system of the quinolinone ring is expected to produce characteristic absorption bands in the UV-visible region. Based on similar compounds, one would expect strong absorptions around 280-330 nm.[9]

Section 3: Synthesis and Reactivity

Synthetic Strategy: A Modern Approach

The synthesis of 2-hydroxyquinolines (2-quinolones) can be achieved through several classical methods, such as the Knorr Quinoline Synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[3][10][11] However, modern synthetic chemistry often seeks more efficient and high-yielding routes. A patented method provides a robust two-step process to generate 6-hydroxy-2(1H)-quinolinone.[1]

Rationale: This approach utilizes a protected aminophenol (4-tert-butoxyaniline) to prevent side reactions at the hydroxyl group during the initial amidation step. The subsequent step employs a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction, which is a highly effective method for forming the quinolinone ring, followed by in-situ deprotection of the hydroxyl group.

Key Reactivity

The chemical reactivity of 6-hydroxy-2(1H)-quinolinone is dictated by its three primary functional regions:

-

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated. It is susceptible to O-alkylation and O-acylation reactions, allowing for the introduction of diverse functional groups to modulate solubility and biological activity.

-

Lactam (Amide) Group: The N-H proton is weakly acidic and can be substituted, for example, via alkylation. The adjacent carbonyl group can be targeted by reducing agents.

-

Aromatic Ring: The bicyclic system can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The positions of substitution are directed by the existing activating (-OH) and deactivating (amide) groups.

Section 4: Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[12][13] this compound and its derivatives are of interest for their diverse biological activities and applications.[1][14]

Core Applications

-

Synthetic Intermediate: It is a valuable building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]

-

Metal Ion Chelation: The arrangement of the hydroxyl and carbonyl groups allows for strong chelation of metal ions. This property is exploited in the development of metal ion sensors for environmental monitoring and as catalysts in chemical reactions.[1][2]

-

Fluorescent Probes: The conjugated ring system imparts fluorescent properties, enabling its use in biological imaging to track cellular processes.[1][2]

Biological Activity and Therapeutic Potential

Derivatives of the quinoline core exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[13][14]

-

Antimicrobial Activity: this compound itself has shown potential as an antimicrobial agent.[1][2] Its mechanism could be linked to its ability to chelate essential metal ions like Fe²⁺, which are critical for the function of bacterial enzymes, thereby disrupting microbial metabolism.

-

Anticancer and Neurological Drug Development: The scaffold is a key component in the synthesis of molecules targeting various diseases. For instance, it has been used as a building block in the creation of drugs for neurological disorders.[1] Furthermore, many quinolinone derivatives have been investigated for their ability to induce apoptosis and inhibit proliferation in cancer cell lines.[12]

Section 5: Experimental Protocols

Protocol: Synthesis of 6-Hydroxy-2(1H)-quinolinone

This protocol is adapted from the method described in patent CN107602463B.[1]

Step 1: Synthesis of Trans-amide Intermediate

-

To a reaction vessel, add 4-tert-butoxyaniline (1.0 equivalent) and trans-β-aryl methyl acrylate (1.1 equivalents).

-

Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Purify the resulting trans-amide intermediate using standard column chromatography.

Step 2: Cyclization and Deprotection

-

In a three-necked flask, dissolve the trans-amide intermediate (1.0 equivalent) from Step 1 in diphenyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Under an inert atmosphere (e.g., nitrogen), add B(C₆F₅)₃ (0.1 equivalents) and anhydrous aluminum trichloride (1.3 equivalents) in portions, keeping the temperature low.

-

Slowly warm the reaction mixture to 80 °C and stir for 2 hours.

-

After cooling, pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Recrystallize the crude solid from methanol to yield pure 6-hydroxy-2(1H)-quinolinone as a white solid.

Protocol: Sample Preparation for Spectroscopic Analysis

Objective: To prepare a sample of this compound for NMR and IR analysis to confirm its structure.

Methodology:

-

For ¹H and ¹³C NMR:

-

Accurately weigh 5-10 mg of the synthesized 6-hydroxy-2(1H)-quinolinone.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of the N-H and O-H protons, allowing for their observation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., HSQC) for full structural assignment.

-

-

For IR Spectroscopy:

-

Ensure the sample is completely dry.

-

Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Section 6: Conclusion

This compound, existing predominantly as 6-hydroxy-2(1H)-quinolinone, is a molecule of considerable scientific and pharmaceutical importance. Its rich chemistry, governed by its tautomeric nature and multiple reactive sites, makes it a versatile platform for synthetic modification. Its demonstrated potential as an antimicrobial agent, a metal chelator, and a fluorescent probe, combined with the broad bioactivity of the quinoline class, positions it as a valuable scaffold for future research and the development of novel therapeutic agents. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to explore the full potential of this compelling heterocyclic compound.

References

- CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

-

Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

2, 6-Dihydroxyquinoline, min 94%, 100 grams. CP Lab Safety. [Link]

-

Knorr Quinoline Synthesis. Merck Index. [Link]

-

Conrad–Limpach synthesis. Wikipedia. [Link]

-

This compound | C9H7NO2 | CID 177065. PubChem - NIH. [Link]

-

Knorr quinoline synthesis. Wikipedia. [Link]

-

Knorr Quinoline Synthesis. SynArchive. [Link]

-

Skraup reaction. Wikipedia. [Link]

-

Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Biological activities of quinoline derivatives. PubMed. [Link]

-

A new perspective for biological activities of novel hexahydroquinoline derivatives. Marmara Pharmaceutical Journal. [Link]

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. [Link]

-

Skraup quinoline synthesis. Chemistry Online. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

- Synthesis method of 2, 6-dichloro-4-((4-hydroxyphenyl)amino)phenol.

-

2,6-dichlorophenol. Organic Syntheses Procedure. [Link]

-

BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Human Metabolome Database. [Link]

-

Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka | Patsnap. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. [Link]

-

Diiodohydroxyquinoline. Wikipedia. [Link]

-

2-hydroxyquinoline 5,6-dioxygenase. Wikipedia. [Link]

-

Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. MDPI. [Link]

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. ResearchGate. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

Sources

- 1. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]

- 6. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 7. synarchive.com [synarchive.com]

- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. Skraup reaction - Wikipedia [en.wikipedia.org]

- 13. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone(54197-66-9) 13C NMR spectrum [chemicalbook.com]

- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232) [hmdb.ca]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxyquinoline

Introduction

2,6-Dihydroxyquinoline (C₉H₇NO₂), a heterocyclic aromatic organic compound, holds significant interest within the realms of medicinal chemistry and drug development.[1] Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The spectroscopic characterization of this compound is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties, which are critical for predicting its interactions with biological targets. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by established experimental protocols.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its more stable keto form, 6-hydroxy-2(1H)-quinolinone.[2][3][4] This lactam-lactim tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms, profoundly influences the molecule's spectroscopic signature. In solution, the equilibrium overwhelmingly favors the 6-hydroxy-2(1H)-quinolinone form, and therefore, the spectroscopic data presented and interpreted herein primarily reflects this more stable tautomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 6-hydroxy-2(1H)-quinolinone reveals distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the quinoline ring, as well as by the anisotropic effects of the aromatic system.

Data Summary: ¹H NMR of 6-hydroxy-2(1H)-quinolinone

| Proton | Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.3 | d | ~9.5 |

| H-4 | ~7.7 | d | ~9.5 |

| H-5 | ~7.2 | d | ~8.5 |

| H-7 | ~6.8 | dd | ~8.5, ~2.5 |

| H-8 | ~6.7 | d | ~2.5 |

| N-H | ~11.6 | br s | - |

| O-H | ~9.4 | br s | - |

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the benzenoid ring (H-5, H-7, and H-8) appear in the aromatic region of the spectrum. The ortho- and para-positions relative to the hydroxyl group are shielded, resulting in upfield shifts compared to unsubstituted quinolinone.

-

Pyridinone Protons: The protons on the pyridinone ring (H-3 and H-4) exhibit a characteristic AX spin system with a large coupling constant, typical for vicinal protons on a double bond.

-

Labile Protons: The N-H and O-H protons appear as broad singlets and their chemical shifts are highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of quinolinone derivatives is essential for reproducibility and accurate structural elucidation.

Diagram of the ¹H NMR Experimental Workflow:

Caption: Workflow for ¹³C NMR analysis of 6-hydroxy-2(1H)-quinolinone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary: ATR-IR of 6-hydroxy-2(1H)-quinolinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1660 | Strong | C=O (amide I) stretching |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |

| ~1280 | Medium | C-O stretching (phenolic) |

| ~820 | Strong | C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching: The presence of a broad, strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibrations of the hydroxyl (O-H) and amide (N-H) groups, which are involved in hydrogen bonding.

-

Carbonyl Stretching: A strong absorption band around 1660 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group.

-

Aromatic C=C Stretching: The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretching: The band around 1280 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the phenolic hydroxyl group.

-

C-H Bending: The strong band around 820 cm⁻¹ is due to the out-of-plane bending of the C-H bonds on the aromatic ring, which can be diagnostic of the substitution pattern.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

Diagram of the ATR-FTIR Experimental Workflow:

Caption: Workflow for ATR-FTIR analysis of 6-hydroxy-2(1H)-quinolinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated system of the molecule.

Data Summary: UV-Vis of 6-hydroxy-2(1H)-quinolinone in Methanol

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~230 | High | π → π* transition |

| ~280 | Medium | π → π* transition |

| ~340 | Low | n → π* transition |

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of 6-hydroxy-2(1H)-quinolinone is characterized by multiple absorption bands corresponding to electronic transitions within the conjugated π-system of the quinolinone ring.

-

π → π Transitions:* The high-energy, high-intensity bands are attributed to π → π* transitions within the aromatic and pyridinone ring systems.

-

n → π Transition:* The lower-energy, lower-intensity band is typically assigned to the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of a compound in solution is crucial for quantitative analysis and comparison of data.

Diagram of the UV-Vis Experimental Workflow:

Caption: Workflow for UV-Vis analysis of 6-hydroxy-2(1H)-quinolinone.

Conclusion

The comprehensive spectroscopic analysis of this compound, predominantly existing as its 6-hydroxy-2(1H)-quinolinone tautomer, provides a detailed structural fingerprint essential for its application in research and drug development. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms within the molecule. The IR spectrum provides clear evidence for the key functional groups, particularly the amide and hydroxyl moieties. The UV-Vis spectrum characterizes the electronic transitions within the conjugated system. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain and interpret the spectroscopic data for this important heterocyclic compound, ensuring data integrity and facilitating further scientific investigation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. (n.d.). 6-Hydroxy-2(1H)-quinolinone. CAS. [Link]

-

PubChemLite. (n.d.). This compound (C9H7NO2). PubChemLite. [Link]

Sources

An In-Depth Technical Guide to 2,6-Dihydroxyquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2,6-dihydroxyquinoline (CAS No: 19315-93-6), a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and analytical chemistry. As a key structural motif, it acts as a precursor for novel therapeutic agents and functional materials. This document provides an in-depth exploration of its chemical properties, validated synthesis protocols, spectroscopic signature, and key applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties

This compound is a quinoline derivative where hydrogen atoms at positions 2 and 6 are substituted by hydroxyl groups. A critical aspect of its structure is the existence of keto-enol tautomerism. In solution and solid states, it predominantly exists as the 6-hydroxy-2(1H)-quinolinone tautomer, which dictates its reactivity and spectroscopic properties.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 19315-93-6 | [2][3] |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| IUPAC Name | 6-hydroxy-1H-quinolin-2-one | [2] |

| Synonyms | 2,6-Quinolinediol, 6-Hydroxycarbostyril | [2][3] |

| Appearance | Off-white to orange to brown powder | [3] |

| Melting Point | >300 °C | [3] |

| Purity (Typical) | ≥ 98% (HPLC) | [3] |

Synthesis of 6-Hydroxy-2(1H)-quinolinone: A Validated Protocol

The synthesis of 6-hydroxy-2(1H)-quinolinone is critical for its application as a precursor in drug development and materials science.[4] A robust two-step synthetic pathway has been developed, offering a reliable route to this key intermediate.[4]

Synthesis Workflow

The synthesis involves an initial DBU-catalyzed reaction to form a trans-amide intermediate, followed by an aluminum trichloride-mediated cyclization and demethylation to yield the final product.

Caption: High-level workflow for the synthesis of 6-Hydroxy-2(1H)-quinolinone.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic method.[4]

Step 1: Synthesis of the trans-Amide Intermediate

-

Reagent Preparation: To a 500 mL three-necked flask, add 330 mL of toluene, 33.0 g (0.20 mol) of 4-tert-butoxyaniline, 45.6 g (0.24 mol) of methyl trans-2-ethylphenylacrylate, and 6.0 g of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Causality: Toluene serves as the solvent. 4-tert-butoxyaniline provides the aniline moiety with a protected hydroxyl group to prevent side reactions. DBU is a non-nucleophilic base that catalyzes the amidation reaction. An excess of the acrylate ensures complete consumption of the aniline.

-

-

Reaction: Heat the mixture to 60 °C and stir for 1 hour.

-

Work-up and Purification: After cooling, concentrate the mixture under reduced pressure to remove toluene. Recrystallize the crude product from a methylene chloride/methanol mixture to yield the white solid trans-amide intermediate. An expected yield is approximately 56.3 g (87%).[4]

Step 2: Synthesis of 6-Hydroxy-2(1H)-quinolinone

-

Reaction Setup: In a suitable reaction vessel, dissolve the trans-amide intermediate from Step 1 in an appropriate organic solvent.

-

Cyclization: Add anhydrous aluminum trichloride (AlCl₃) and a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃).

-

Causality: Anhydrous AlCl₃ is a strong Lewis acid that promotes both the intramolecular Friedel-Crafts-type cyclization to form the quinolinone ring and the cleavage of the tert-butoxy protecting group to reveal the 6-hydroxyl group. B(C₆F₅)₃ can act as a co-catalyst to enhance the efficiency of the Lewis acid-mediated reactions.

-

-

Reaction: Heat the reaction mixture to facilitate the cyclization and deprotection.

-

Purification: Upon reaction completion, the final product, 6-hydroxy-2(1H)-quinolinone, is isolated and purified using standard techniques such as recrystallization.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The predominance of the 6-hydroxy-2(1H)-quinolinone tautomer is reflected in its spectroscopic data.

Table 2: Key Spectroscopic Data for 6-Hydroxy-2(1H)-quinolinone

| Spectroscopy | Key Peaks / Signals | Interpretation |

| IR (Infrared) | ~3400-3200 cm⁻¹ (broad)~1650 cm⁻¹ (strong)~1600-1450 cm⁻¹ | O-H (hydroxyl) and N-H stretchingC=O (amide carbonyl) stretchingC=C aromatic ring stretching |

| ¹H NMR | Signals in the aromatic region (δ 6.5-8.0 ppm)A broad singlet for the N-H protonA singlet for the O-H proton | Aromatic protons of the quinoline ringAmide protonPhenolic proton |

| ¹³C NMR | Signal > 160 ppmSignals in the aromatic region (δ 110-155 ppm) | Amide carbonyl carbon (C2)Aromatic carbons |

| UV-Vis | ~289 nm, ~326 nm | π-π* transitions within the aromatic system |

Note: Exact peak positions can vary based on the solvent and instrument used. The data presented is based on typical values for this class of compounds.[1][5][6][7]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable molecule in several scientific fields, primarily as an antimicrobial agent and a fluorescent sensor.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Quinoline and quinolone derivatives are a well-established class of antibacterial agents.[8] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4]

-

Mechanism of Action: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They introduce negative supercoils into bacterial DNA and relax positive supercoils that accumulate ahead of the replication fork. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the fragmentation of bacterial DNA, inhibition of DNA synthesis, and ultimately, cell death.[4][9]

Caption: Mechanism of action for quinolone-based antimicrobial agents.

Table 3: Representative Antimicrobial Activity of Quinolone Derivatives

| Compound Class | Organism | MIC (μg/mL) | Reference |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [8] |

| Quinolinequinones (QQ6) | Enterococcus faecalis | 4.88 | [8] |

| Quinoline-based hybrid (7b) | Staphylococcus aureus | 2.0 | [10] |

| Quinoline-based hybrid (7c, 7d) | Cryptococcus neoformans | 15.6 | [10] |

| ((BpA)₂bp)Cu Complex | Escherichia coli | 46.87 | [11] |

| (MIC: Minimum Inhibitory Concentration. Data is for representative quinoline derivatives to illustrate potential efficacy.) |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculation: Adjust a log-phase bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluorescent Sensor for Metal Ion Detection

Hydroxyquinoline derivatives are renowned for their use as fluorescent chemosensors for detecting metal ions.[12][13] this compound's structure is conducive to forming stable complexes with various metal ions, leading to significant changes in its photophysical properties.

-

Mechanism of Fluorescence - CHEF: The fluorescence of many hydroxyquinolines is typically weak due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[14] Upon chelation with a metal ion, this proton transfer pathway is blocked. This inhibition of a non-radiative decay process leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[14][15] This "turn-on" response is highly desirable for sensor applications.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in hydroxyquinoline sensors.

Table 4: Representative Performance of Hydroxyquinoline-Based Fluorescent Probes

| Probe Derivative | Target Ion | Detection Limit (LOD) | Solvent System | Reference |

| RhBQ | Cr³⁺ | 2.12 x 10⁻⁸ M | ACN/H₂O (9:1) | [12] |

| Aptamer-based sensor | Hg²⁺ | 10 nM | Aqueous | [16] |

| (Data is for representative hydroxyquinoline derivatives to illustrate potential performance.) |

Experimental Protocol: Fluorometric Assay for Metal Ion Detection

-

Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO or ethanol) and stock solutions of the target metal ion and potential interfering ions in a suitable buffer.

-

Titration: In a cuvette containing the buffer solution, add a fixed concentration of the this compound probe. Record the fluorescence spectrum. Sequentially add aliquots of the target metal ion stock solution, recording the spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve and determine the limit of detection (LOD).

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound, existing predominantly as its 6-hydroxy-2(1H)-quinolinone tautomer, is a compound of significant scientific interest. Its accessible synthesis, coupled with its inherent antimicrobial and fluorescent properties, makes it a valuable building block for the development of new pharmaceuticals and advanced analytical tools. The mechanisms underlying its biological and photophysical activities—DNA gyrase inhibition and chelation-enhanced fluorescence—provide a rational basis for the design of novel derivatives with enhanced potency and selectivity. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this versatile chemical scaffold.

References

-

Plus Science & Technology (Shanghai) Co Ltd. (2020). Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents. CN107602463B.

-

Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14-21.

-

Sadeghian, H., Seyedi, S. M., Saberi, M. R., Shafiee Nick, R., Hosseini, A., Bakavoli, M., Mansouri, S. M. T., & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 439-446.

-

ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Retrieved January 3, 2026.

-

Al-Kahtani, A. A. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 22(10), 1642.

-

BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.

-

ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved January 3, 2026.

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825.

-

Finney, L. A., & O'Halloran, T. V. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 585-622.

-

BMRB. (n.d.). bmse000293 Hydroquinone. Retrieved January 3, 2026.

-

Manivasagan, P., Venkatesan, J., Sivakumar, K., & Kim, S. K. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Molecules, 23(7), 1762.

-

ResearchGate. (n.d.). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26.... Retrieved January 3, 2026.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved January 3, 2026.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177065, this compound. Retrieved January 3, 2026.

-

Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 3, 2026.

-

Afonso, A. S., Pérez-López, B., Faria, R. C., & de la Escosura-Muñiz, A. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(3), 589.

-

Afonso, A. S., Pérez-López, B., Faria, R. C., & de la Escosura-Muñiz, A. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(3), 589.

-

Tiscione, P., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4328.

-

Sci Forschen. (2019). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovineand Human Serum Albumins with Novel Anticancer Drug C.

-

Chem-Impex. (n.d.). This compound. Retrieved January 3, 2026.

-

Ali, I., et al. (2023). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. Molecules, 28(5), 2215.

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 3, 2026.

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved January 3, 2026.

-

PubChemLite. (n.d.). This compound (C9H7NO2). Retrieved January 3, 2026.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000126). Retrieved January 3, 2026.

-

ResearchGate. (n.d.). Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry. Retrieved January 3, 2026.

-

BenchChem. (2025). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).

-

Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 16. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,6-Dihydroxyquinoline in different solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a versatile heterocyclic compound, is a molecule of significant interest in medicinal chemistry, materials science, and agrochemical development.[1][2] Its utility as a precursor for bioactive molecules and functional materials is fundamentally governed by its physicochemical properties, paramount among which is its solubility.[1] This guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles. We will dissect its structural characteristics, explore its behavior in various solvent systems, and provide robust, field-tested protocols for experimental solubility determination. This document is designed to empower researchers to make informed decisions in experimental design, formulation development, and synthetic strategy.

The Physicochemical Landscape of this compound

Understanding the solubility of a compound begins with a thorough examination of its intrinsic properties. For this compound, a critical feature is its existence in a tautomeric equilibrium. While named as a diol, in many environments, it predominantly exists as its keto-enol tautomer, 6-hydroxy-2(1H)-quinolinone . This seemingly subtle distinction is crucial as it dictates the molecule's hydrogen bonding capabilities and overall polarity, which are the primary drivers of its solubility.

The key physicochemical properties are summarized below:

| Property | Value / Description | Source | Significance for Solubility |

| Molecular Formula | C₉H₇NO₂ | [1] | Provides the elemental composition. |

| Molecular Weight | 161.16 g/mol | [1][3] | A relatively small molecule, suggesting that crystal lattice energy will be a key barrier to dissolution. |

| Appearance | Off-white to orange to brown powder | [1] | Physical state at standard conditions. |

| Melting Point | >300 °C | [1] | The very high melting point indicates strong intermolecular forces (likely extensive hydrogen bonding and π-π stacking) in the crystal lattice. A significant amount of energy is required to break these interactions, which can limit solubility. |

| Predicted XlogP | 0.9 | [3][4] | This value suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and some non-polar environments, though favoring polarity. |

| Tautomerism | Exists in equilibrium between the diol (this compound) and the more stable keto-enol form (6-hydroxy-2(1H)-quinolinone). | [3] | The keto form introduces a polar amide-like group, enhancing its ability to act as both a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents. |

The Critical Role of Tautomerism

The tautomeric equilibrium between the di-hydroxy (lactim) form and the keto-hydroxy (lactam) form is the single most important factor governing the intermolecular interactions of this molecule. The keto form is generally favored in polar solvents.[5] This structure possesses two key functional groups that dictate its solubility: a phenolic hydroxyl group at the 6-position and a cyclic amide (lactam) group.

Caption: Tautomeric equilibrium of this compound.

Solubility Profile Across Solvent Classes

The "like dissolves like" principle is the guiding tenet for predicting solubility. The dual nature of this compound—a rigid aromatic core and polar hydrogen-bonding groups—results in a nuanced solubility profile. While precise quantitative data for this specific isomer is not widely published, a qualitative profile can be expertly inferred from its structure and data on analogous compounds.[6][7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with both the phenolic -OH and the N-H and C=O of the lactam group. Solubility in water is likely limited by the hydrophobic nature of the bicyclic aromatic core.[6] |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | Solvents like DMSO and DMF are superb hydrogen bond acceptors and can effectively solvate the -OH and N-H groups, while their polarity interacts favorably with the carbonyl group. They are often the solvents of choice for dissolving quinoline derivatives for biological assays.[8] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble to Very Slightly Soluble | These solvents lack the ability to form hydrogen bonds and have low polarity. They cannot effectively overcome the strong intermolecular hydrogen bonding in the this compound crystal lattice, leading to poor solvation.[6] |

| Aqueous Buffers | pH-adjusted solutions | pH-Dependent | Solubility in aqueous media is highly dependent on pH due to the ionizable phenolic hydroxyl group (acidic) and the quinoline nitrogen (weakly basic).[9] |

The Impact of pH on Aqueous Solubility

For applications in drug development and biological research, understanding pH-dependent solubility is non-negotiable. The ionization state of this compound changes dramatically with pH, directly impacting its interaction with water.

-

In Acidic Conditions (e.g., pH < 4): The nitrogen atom in the quinoline ring can become protonated, forming a cationic species. This charge significantly increases the molecule's polarity and enhances its solubility in water.

-

In Neutral Conditions (e.g., pH ~ 7): The molecule is predominantly in its neutral form. Aqueous solubility is at its minimum in this range, dictated by the balance of its polar functional groups and non-polar aromatic structure.

-

In Basic Conditions (e.g., pH > 10): The acidic phenolic hydroxyl group deprotonates to form a phenolate anion. This negative charge dramatically increases aqueous solubility.

This behavior results in a characteristic "U-shaped" pH-solubility profile, with the lowest solubility observed near the molecule's isoelectric point.

Caption: Influence of pH on the ionization and solubility of this compound.

Gold-Standard Protocol: Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental protocol is essential. The Shake-Flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.[10][11] It is a self-validating system because it measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (≥98% purity)[1]

-

Solvent of choice (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is typical, but this should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration is no longer changing.[7]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates. Causality Note: Failure to filter properly is a common source of erroneously high solubility values.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Conclusion and Future Outlook

The solubility of this compound is a multifaceted property governed by its unique keto-enol tautomerism, strong intermolecular forces, and ionizable functional groups. While it exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, its aqueous solubility is limited but can be significantly modulated by pH. For any serious research or development endeavor, the predictive framework laid out in this guide must be complemented by rigorous experimental determination using standardized protocols like the shake-flask method. As new derivatives of the quinoline scaffold continue to be explored for therapeutic applications, a foundational understanding of their solubility will remain a cornerstone of successful and efficient drug discovery.[9][12]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7NO2). Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Human Metabolome Database. (2006). Showing metabocard for 4,6-Dihydroxyquinoline (HMDB0004077). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6-dihydroxyquinoline (C9H7NO2). Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. mdpi.com [mdpi.com]

Tautomerism of 2,6-Dihydroxyquinoline

An In-Depth Technical Guide to the

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] The physicochemical properties and biological activity of substituted quinolines are profoundly influenced by the phenomenon of tautomerism, particularly in hydroxylated derivatives.[3] This guide provides a detailed scientific exploration of the tautomeric behavior of 2,6-dihydroxyquinoline. We will dissect the potential tautomeric forms, analyze the governing physicochemical principles, and present a multi-faceted approach for characterization, integrating advanced spectroscopic and computational methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical molecular behavior.

The Principle of Tautomerism in Hydroxyquinolines

Tautomers are structural isomers that are in dynamic equilibrium, readily interconverting through a process that typically involves the migration of a proton.[4] In the context of hydroxyquinolines, two primary types of tautomerism are observed: keto-enol and lactam-lactim.

-

Lactam-Lactim Tautomerism: This is a specific form of amide-imidol tautomerism occurring in cyclic systems.[5][6] For 2-hydroxyquinoline, the equilibrium is between the hydroxyl-imine (lactim) form and the cyclic amide (lactam) form, also known as 2(1H)-quinolinone or carbostyril.[3]

-

Keto-Enol Tautomerism: This involves the interconversion between a ketone (keto form) and a hydroxyl-alkene (enol form).

For 2-hydroxyquinoline, extensive spectroscopic and computational studies have unequivocally demonstrated that the tautomeric equilibrium overwhelmingly favors the lactam (keto) form in the solid state and in most solvents.[3][7][8] This preference is driven by the superior thermodynamic stability of the cyclic amide group and its capacity for forming strong, stabilizing hydrogen-bonded dimers.[3] This foundational principle is paramount to understanding the more complex case of this compound.

The Tautomeric Landscape of this compound

The introduction of a second hydroxyl group at the C6 position expands the number of potential tautomeric structures. The official IUPAC name for this compound, 6-hydroxy-1H-quinolin-2-one, strongly indicates that the molecule preferentially exists with the C2 position as a lactam and the C6 position as a hydroxyl group.[9] Let's analyze the plausible forms and their theoretical stability.

-

Di-hydroxy (Lactim-Enol) Form (A): this compound. This form retains full aromaticity in both rings but contains the less stable lactim functionality at C2.

-

Keto-Enol (Lactam-Enol) Form (B): 6-hydroxy-1H-quinolin-2-one. This is the most probable dominant tautomer. It benefits from the highly stable lactam group at C2 while preserving the aromaticity of the carbocyclic (benzene) ring containing the C6-hydroxyl group.

-

Enol-Keto (Lactim-Keto) Form (C): 2-hydroxy-6(1H)-quinolinone. This form disrupts the aromaticity of the benzene ring, making it significantly less stable than form B.

-

Di-Keto Form (D): Quinoline-2,6(1H,7H)-dione. This tautomer has severely disrupted aromaticity in both rings and is expected to be the least stable.

The equilibrium is therefore heavily skewed towards the 6-hydroxy-1H-quinolin-2-one (B) tautomer, which achieves the optimal balance of a stable cyclic amide and preservation of aromaticity.

Caption: Plausible tautomeric equilibria for this compound.

Factors Governing Tautomeric Equilibrium

The predominance of a single tautomer is not absolute and can be influenced by several environmental and structural factors. Understanding these factors is crucial for controlling and predicting the molecule's behavior in different applications.

-

Solvent Polarity: The lactam form is significantly more polar than the lactim form. Therefore, polar protic and aprotic solvents will preferentially solvate and stabilize the 6-hydroxy-1H-quinolin-2-one tautomer, further shifting the equilibrium in its favor.[2][3] Nonpolar solvents may slightly increase the population of the less polar di-hydroxy form, but the lactam is expected to remain dominant.

-